molecular formula C20H28 B12621575 (Phenylethynyl)cyclododecane CAS No. 918638-80-9

(Phenylethynyl)cyclododecane

Cat. No.: B12621575
CAS No.: 918638-80-9
M. Wt: 268.4 g/mol
InChI Key: YMZAABVNBUJPLD-UHFFFAOYSA-N
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Description

(Phenylethynyl)cyclododecane is a specialized organic compound offered for research and development purposes. As a derivative of cyclododecane, it incorporates a phenylethynyl functional group, which may alter its properties and research potential compared to the parent molecule. Cyclododecane is known industrially as a key intermediate in the synthesis of polymers like Nylon-12, as well as in the production of detergents, flame retardants, and synthetic lubricants . The primary value of this compound for researchers likely lies in its potential as a building block (synthon) in organic synthesis and materials science. It may be investigated for the development of novel polymers, functionalized materials, or as a precursor in pharmaceutical research. The cyclododecane ring is known to adopt a stable [3333] conformation with low ring strain, and the addition of a phenylethynyl group could introduce new steric and electronic characteristics worthy of study . This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research and are not meant for use in diagnostic procedures, clinical applications, or for the treatment, mitigation, or prevention of disease . They are not available for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918638-80-9

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

2-phenylethynylcyclododecane

InChI

InChI=1S/C20H28/c1-2-4-6-9-13-19(14-10-7-5-3-1)17-18-20-15-11-8-12-16-20/h8,11-12,15-16,19H,1-7,9-10,13-14H2

InChI Key

YMZAABVNBUJPLD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C#CC2=CC=CC=C2

Origin of Product

United States

Strategic Methodologies for the Synthesis of Phenylethynyl Cyclododecane and Its Derivatives

Transition-Metal Catalyzed Approaches in Alkyne Synthesis

Transition-metal catalysis remains a cornerstone of carbon-carbon bond formation, providing powerful and versatile platforms for alkynylation reactions. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed and are highly effective for creating C-C bonds with high functional group tolerance.

The Sonogashira coupling reaction is a premier method for the synthesis of alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netyoutube.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. mdpi.com The synthesis of (Phenylethynyl)cyclododecane via this methodology would involve the reaction between a cyclododecyl halide (e.g., 1-iodocyclododecane or 1-bromocyclododecane) and phenylacetylene (B144264).

The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the cyclododecyl halide, forming a Pd(II)-cyclododecyl intermediate.

Transmetalation: The terminal alkyne, phenylacetylene, reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then transfers the phenylethynyl group to the palladium center.

Reductive Elimination: The Pd(II) intermediate, now bearing both the cyclododecyl and phenylethynyl groups, undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. youtube.com

The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and preventing side reactions. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps.

Catalyst/LigandSubstrate 1Substrate 2BaseSolventConditionsYield (%)
PdCl₂(PPh₃)₂/CuIAryl IodideTerminal AlkyneEt₃NTHF60 °C, 16 hHigh
Pd(II) β-oxoiminatophosphaneAryl BromidePhenylacetylenePiperidineSolvent-freeRoom Temp95-99
Pd₂dba₂/XPhosAryl BromideArylboronic AcidK₃PO₄Toluene60 °C, 16 h80-95

This table presents representative conditions for palladium-catalyzed coupling reactions, illustrating the general parameters that could be adapted for the synthesis of this compound. researchgate.netorganic-chemistry.org

While palladium-based systems are dominant, concerns about cost and potential metal contamination have driven research into alternative catalytic systems. Copper-free Sonogashira protocols have been developed, which can simplify product purification. organic-chemistry.org These systems often rely on more sophisticated palladium catalysts or different reaction conditions to facilitate the coupling without the copper co-catalyst.

Furthermore, other transition metals have been explored for C-C bond formation. Nickel catalysts, for instance, have shown promise in cross-coupling reactions, particularly for activating less reactive electrophiles like alkyl chlorides. Gold-catalyzed reactions have also emerged as a powerful tool in alkyne chemistry, although they are more commonly associated with the activation of the alkyne itself rather than cross-coupling in this specific context. rsc.org The application of these alternative systems to the synthesis of this compound could offer advantages in terms of cost, reactivity, and sustainability.

Photoredox Catalysis and Light-Initiated Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive radical intermediates under exceptionally mild conditions. sioc-journal.cn This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radicals from stable precursors, offering a distinct mechanistic pathway from traditional two-electron transition-metal catalysis.

A plausible photoredox strategy for synthesizing this compound involves the generation of a cyclododecyl radical. This can be achieved through the reductive decarboxylation of a readily available precursor like cyclododecanecarboxylic acid. sioc.ac.cnrsc.org In a typical setup, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and enters an excited state. This excited photocatalyst can then reduce an N-acyloxyphthalimide derivative of the carboxylic acid, leading to fragmentation and the formation of a cyclododecyl radical. This radical can then be trapped by an appropriate alkynylating agent to form the desired C(sp³)–C(sp) bond. researchgate.net

PhotocatalystRadical PrecursorAlkynylating AgentSolventLight SourceYield (%)
Ru(bpy)₃(PF₆)₂N-acyloxyphthalimideAlkynyl SulfoneCH₃CN/H₂OBlue LED76
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Alkyl IodideAlkynyl SulfoneDMABlue LEDHigh
Acriflavine (ACF)AllenoateIodoalkyneDioxane3W Blue LED60-85

This table showcases various visible-light-driven alkynylation reactions, demonstrating the feasibility of using photoredox catalysis for C(sp³)–C(sp) bond formation applicable to the target molecule. rsc.orgsioc.ac.cn

Hypervalent iodine reagents have become indispensable tools in modern synthesis due to their unique reactivity, stability, and environmentally benign nature. cardiff.ac.uksioc.ac.cn In the context of alkynylation, ethynylbenziodoxol(on)es (EBX) are particularly important as they serve as efficient electrophilic "alkyne+" synthons. rsc.orgnih.gov

In photochemical reactions, hypervalent iodine reagents can play a dual role. They can act as oxidants in photoredox cycles or participate directly in radical processes. cardiff.ac.uk For the synthesis of this compound, a cyclododecyl radical (generated photochemically as described above) could react with a phenylethynyl hypervalent iodine reagent. This process transfers the phenylethynyl group to the radical, forming the product. This approach avoids the use of transition metals and often proceeds under very mild conditions. nih.gov

The synthesis of this compound and its derivatives via photoinduced methods fundamentally relies on the generation and subsequent trapping of radical intermediates. rsc.orgnih.gov A general radical pathway can be described as a cascade process. rsc.org

Initiation: A photocatalyst absorbs a photon of visible light, promoting it to an excited state with enhanced redox potential.

Radical Generation: The excited photocatalyst engages in a single-electron transfer with a suitable precursor, such as an alkyl halide (iodocyclododecane), a carboxylic acid derivative, or a cyclic oxime ether, to generate the key cyclododecyl radical. cardiff.ac.uk

Propagation/Alkynylation: The cyclododecyl radical adds to an alkynylating agent. This could be an alkynyl sulfone or a phenylethynyl hypervalent iodine reagent. researchgate.net This step forms a new radical intermediate.

Termination/Product Formation: The newly formed intermediate is converted to the final product through a subsequent electron transfer or fragmentation step, often regenerating the photocatalyst in its ground state, thus closing the catalytic cycle.

These radical pathways are advantageous as they proceed under neutral conditions and at room temperature, showing high tolerance for various functional groups, which is particularly useful for the synthesis of complex derivatives. researchgate.net

Alternative Synthetic Routes and Their Academic Implications

While direct coupling reactions represent a primary approach to this compound, several alternative synthetic routes offer valuable academic insights and practical advantages in specific contexts. These routes often explore different types of bond formations and precursor molecules, contributing to a broader understanding of organic synthesis.

One significant alternative involves the use of organometallic reagents other than those typically employed in standard cross-coupling reactions. For instance, the reaction of an alkynylzinc chloride with an alkenyl iodide or bromide in the presence of a palladium-phosphine complex catalyst provides a highly general, stereo-, regio-, and chemo-selective synthesis of terminal and internal conjugated enynes rsc.orgsemanticscholar.org. This method's academic importance lies in its demonstration of the versatility of organozinc reagents in forming carbon-carbon bonds with high fidelity.

Another area of academic interest is the development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. For example, the synthesis of phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline can be achieved through a one-pot, three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide rsc.org. The selectivity towards one of these three products can be controlled by the choice of catalyst, highlighting the nuanced control achievable in complex reaction systems rsc.org.

Furthermore, the synthesis of alkynes from non-alkyne precursors represents a fundamental area of research with significant academic implications. Double elimination reactions from vicinal or geminal dihalides are a classic method for alkyne synthesis libretexts.org. This transformation typically requires a strong base and proceeds through an E2 mechanism libretexts.org. The stereoelectronic requirement for an anti-periplanar arrangement of the leaving groups in the intermediate alkene is a key mechanistic feature libretexts.org. The study of such reactions provides foundational knowledge in reaction mechanisms and stereochemistry.

The exploration of novel catalyst systems also constitutes an important alternative synthetic direction. While palladium is a common catalyst, research into nickel-catalyzed Sonogashira couplings has shown promise for the coupling of non-activated alkyl halides with acetylene, albeit still requiring a copper co-catalyst wikipedia.org. Additionally, gold has been demonstrated to act as a heterogeneous catalyst in the coupling of phenylacetylene and iodobenzene (B50100) wikipedia.org. These investigations into alternative catalysts are crucial for developing more sustainable and cost-effective synthetic methods.

Alternative Route Key Features Academic Implication
Alkynylzinc ReagentsHigh stereo-, regio-, and chemo-selectivity in enyne synthesis. rsc.orgsemanticscholar.orgDemonstrates the utility of organozinc reagents in precise C-C bond formation.
Multicomponent ReactionsOne-pot synthesis of complex molecules from simple precursors. rsc.orgHighlights catalyst-controlled selectivity in complex reaction pathways.
Double Elimination of DihalidesFormation of alkynes from saturated precursors via E2 reactions. libretexts.orgProvides fundamental insights into reaction mechanisms and stereochemical requirements.
Alternative Catalyst SystemsUse of nickel or gold in place of palladium for cross-coupling. wikipedia.orgAdvances the development of more sustainable and economical synthetic methodologies.

Chemo- and Regioselective Synthesis of this compound Analogues

The chemo- and regioselective synthesis of analogues of this compound is critical for creating structurally diverse molecules with specific properties. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the control of the position at which a reaction occurs.

In the context of synthesizing internal alkynes, such as this compound, palladium-catalyzed cross-coupling reactions are instrumental. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a cornerstone of this chemistry wikipedia.orglibretexts.orgorganic-chemistry.org. The reaction's conditions can be tuned to achieve high chemoselectivity, tolerating a wide array of functional groups on both coupling partners youtube.com. The choice of palladium catalyst, copper(I) cocatalyst, and base are crucial variables that influence the reaction's outcome organic-chemistry.org.

The regioselectivity of alkyne functionalization is a significant challenge, particularly with unsymmetrical internal alkynes. Ligand-controlled regioselective alkoxycarbonylation of nonfunctionalized unsymmetric internal alkynes has been achieved using specific phosphine ligands with a palladium catalyst nih.gov. This approach allows for the selective formation of one regioisomeric α,β-unsaturated carboxylic ester over the other, demonstrating that the ligand environment around the metal center can dictate the site of reactivity nih.gov.

Hydrofunctionalization reactions of alkynes also offer a powerful method for producing structurally diverse olefins with high regioselectivity rsc.org. For example, the syn-1,2-hydroarylation of yne-acetates using aryl diazonium salts and silanes provides a direct route to trisubstituted allyl acetates rsc.org. The regioselectivity in these reactions is often governed by both electronic and steric factors of the alkyne substituents.

Furthermore, intramolecular reactions can exhibit high levels of chemo- and regioselectivity. A divergent intramolecular phosphination of alkynes has been developed where the addition of simple additives like LiBr or H₂O can switch the reaction pathway between 5-exo-dig and 6-endo-dig cyclizations, leading to different phosphacycles acs.org. This highlights how subtle changes in reaction conditions can dramatically alter the regiochemical outcome of a cyclization reaction.

Reaction Type Selectivity Control Significance
Sonogashira CouplingCatalyst, cocatalyst, and base selection. wikipedia.orgorganic-chemistry.orgEnables chemoselective formation of C(sp)-C(sp²) bonds in the presence of various functional groups.
Ligand-Controlled CarbonylationChoice of phosphine ligand. nih.govAchieves high regioselectivity in the functionalization of unsymmetrical internal alkynes.
Hydroarylation of AlkynesElectronic and steric properties of substrates. rsc.orgProvides regioselective access to structurally diverse olefins.
Intramolecular PhosphinationAddition of simple additives (e.g., LiBr, H₂O). acs.orgDemonstrates tunable chemo- and regioselectivity in cyclization reactions.

Stereochemical Control in the Formation of Substituted Alkyne Systems

The stereochemistry of reactions involving alkynes is particularly relevant when the alkyne is converted into an alkene. The reduction of an internal alkyne can lead to either a cis (Z) or trans (E) alkene, depending on the reaction conditions. For example, Lindlar hydrogenation is a well-established method for the stereoselective reduction of alkynes to Z-alkenes rsc.org. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically yield E-alkenes rsc.org. This stereo-divergent approach allows for precise control over the geometry of the resulting double bond.

In addition to reduction, the addition of various reagents across the alkyne triple bond can also be stereoselective. For instance, hydroboration-oxidation of terminal alkynes followed by protonolysis of the vinylborane (B8500763) intermediate is a common method for the anti-Markovnikov hydration of alkynes, leading to aldehydes. The initial hydroboration step proceeds with syn-addition of the boron and hydrogen atoms across the triple bond.

Furthermore, the development of stereo-divergent functionalization of alkynes is an active area of research. This involves the use of catalytic systems that can selectively produce either E or Z isomers of a product from the same starting alkyne. For example, a Pd/Ir tandem catalytic approach has been used for hydroarylation followed by E-to-Z photoisomerization to access the complementary stereoisomer with high precision rsc.org. This versatility allows for the selective formation of stereo-defined olefins and dienes.

The stereochemical outcome of reactions can also be influenced by the substrate itself. For cyclic systems, such as those involving a cyclododecane (B45066) ring, the conformational constraints of the ring can play a significant role in directing the stereochemistry of addition reactions to an appended alkyne.

Transformation Stereochemical Outcome Controlling Factors
Alkyne ReductionZ-alkene or E-alkene. rsc.orgChoice of reducing agent (e.g., Lindlar catalyst vs. Na/NH₃).
HydroborationSyn-addition.The concerted mechanism of the hydroboration reaction.
Pd/Ir Catalyzed HydroarylationSelective formation of E or Z isomers. rsc.orgUse of a tandem catalytic system and photoisomerization.
Addition to Cyclic AlkynesDependent on ring conformation.Steric and conformational constraints of the cyclic substrate.

Elucidation of Reaction Mechanisms and Kinetics in Phenylethynyl Cyclododecane Formation

Mechanistic Studies of Transition-Metal Catalysis in Phenylethynylations

The most established method for forming the C(sp³)–C(sp) bond in (Phenylethynyl)cyclododecane is a variation of the Sonogashira cross-coupling reaction. wikipedia.orggold-chemistry.org This reaction typically couples a terminal alkyne (phenylacetylene) with an alkyl halide (e.g., iodocyclododecane or bromocyclododecane) using a palladium catalyst and often a copper(I) co-catalyst. wikipedia.orgresearchgate.net The mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgnih.gov

The Palladium Cycle:

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the cyclododecyl halide. This step involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl. wikipedia.org

Transmetalation: The activated alkyne from the copper cycle (a copper(I) phenylacetylide species) transfers the phenylethynyl group to the Pd(II) complex. This step displaces the halide and forms a new Pd(II) intermediate containing both the cyclododecyl and phenylethynyl ligands. youtube.com

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound. The two organic ligands couple, forming the new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nih.gov

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. libretexts.org

A copper(I) salt, typically CuI, reacts with phenylacetylene (B144264) in the presence of a base (like an amine) to deprotonate the alkyne. youtube.com

This forms a copper(I) phenylacetylide intermediate. This species is more nucleophilic than the neutral alkyne, facilitating the subsequent transmetalation step with the palladium center. libretexts.orgyoutube.com

While the copper-cocatalyzed version is common, copper-free Sonogashira variants have also been developed. wikipedia.orgnih.gov In these systems, the mechanism can proceed through a tandem Pd/Pd cycle where a Pd(II) species fulfills the role of activating the alkyne, although the classic monometallic pathway is also considered. nih.gov More recently, nickel-catalyzed and iron-catalyzed Sonogashira-type couplings of non-activated alkyl halides have been developed, offering potentially more economical and sustainable alternatives to palladium. researchgate.net

Catalytic Cycle Step Description Key Intermediates
Pd Cycle: Oxidative Addition Pd(0) inserts into the cyclododecyl-halide bond.Pd(0)L₂, Cyclododecyl-Pd(II)-X(L₂)
Cu Cycle: Acetylide Formation Phenylacetylene is deprotonated by a base and coordinates to Cu(I).Copper(I) phenylacetylide
Pd Cycle: Transmetalation The phenylethynyl group is transferred from copper to palladium.Cyclododecyl-Pd(II)-phenylethynyl(L₂)
Pd Cycle: Reductive Elimination The product is formed, and Pd(0) is regenerated.This compound, Pd(0)L₂

Detailed Analysis of Photoredox Catalytic Mechanisms

Visible-light photoredox catalysis offers an alternative pathway for the synthesis of this compound, primarily through the direct C(sp³)–H alkynylation of cyclododecane (B45066). researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials like cyclododecyl halides and operates under mild conditions. nih.gov The mechanism is predicated on the generation of radical intermediates through single-electron transfer (SET) processes. nih.govethz.ch

The process is initiated by the absorption of visible light by a photocatalyst (PC), promoting it to an electronically excited state (PC*). beilstein-journals.org This excited state is a potent oxidant or reductant. For the C–H functionalization of cyclododecane, the mechanism typically follows an oxidative quenching cycle.

Hydrogen Atom Transfer (HAT): An excited-state photocatalyst, such as tetrabutylammonium decatungstate (TBADT), can directly abstract a hydrogen atom from cyclododecane. researchgate.net This HAT process generates a cyclododecyl radical.

Single Electron Transfer (SET) followed by Deprotonation: Alternatively, a photocatalyst like [Ru(bpy)₃]²⁺ or an organic dye can oxidize a substrate to form a radical cation. nih.govbeilstein-journals.org In the context of C-H alkynylation of alkanes, a more common pathway involves the photocatalyst generating a different radical species that acts as the hydrogen abstractor. For instance, an excited photocatalyst might oxidize an amine, which after deprotonation, forms an α-aminoalkyl radical capable of abstracting a hydrogen from cyclododecane. nih.gov

Once the cyclododecyl radical is formed, it can engage with an alkynylating reagent, such as an alkynyl sulfone or a 1-bromoalkyne. researchgate.netnih.gov The reaction proceeds via a radical addition-elimination pathway, where the cyclododecyl radical adds to the alkyne, followed by the elimination of a radical leaving group (e.g., a sulfonyl radical), to yield this compound. researchgate.netnih.gov

The photocatalyst is central to the entire process, serving as a transducer of light energy into chemical energy. beilstein-journals.org Its primary roles are:

Light Absorption: The catalyst must absorb light in the visible spectrum to become electronically excited.

Initiating Electron Transfer: In its excited state, the photocatalyst initiates the reaction by either oxidizing or reducing a substrate to generate a radical intermediate. ethz.ch In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting reduced photocatalyst can then reduce a substrate to generate a radical anion. beilstein-journals.org In an oxidative quenching cycle, the excited photocatalyst is reduced by oxidizing a substrate, generating a radical cation. beilstein-journals.org

Catalyst Regeneration: To complete the catalytic cycle, the photocatalyst must be returned to its original ground state. This typically involves a subsequent electron transfer event with another species in the reaction mixture. ethz.ch For example, in the radical addition-elimination scenario, the sulfonyl radical generated after the alkynylation step could be involved in regenerating the photocatalyst. researchgate.net

Common photocatalysts for these transformations include iridium and ruthenium polypyridyl complexes, as well as organic dyes and polyoxometalates like the decatungstate anion. researchgate.netdntb.gov.ua

Process Description Example
Photoexcitation Photocatalyst (PC) absorbs a photon to reach an excited state (PC).[Ru(bpy)₃]²⁺ + hν → [Ru(bpy)₃]²⁺
Radical Generation PC initiates an electron transfer or HAT to create a cyclododecyl radical.PC + Cyclododecane → [PC]⁻• + [Cyclododecane]⁺• → Cyclododecyl•
C-C Bond Formation Cyclododecyl radical reacts with an alkynylating agent.Cyclododecyl• + Ph-C≡C-SO₂R → this compound + •SO₂R
Catalyst Regeneration The photocatalyst returns to its ground state to close the cycle.[PC]⁻• + X → PC + X⁻•

Kinetic Investigations of Synthesis Reactions

Kinetic studies are essential for understanding reaction rates and optimizing conditions. For the Sonogashira coupling, high-throughput kinetic monitoring has revealed that the rate is significantly influenced by the electronic properties of the coupling partners. researchgate.net

Effect of Substituents: Electron-withdrawing groups on the aryl halide substrate generally lower the activation barrier for oxidative addition, increasing the reaction rate. Conversely, electron-donating groups can slow this step. researchgate.net While cyclododecyl halide is an alkyl, not aryl, halide, the electrophilicity of the carbon center attached to the halogen remains a key factor.

Rate-Determining Step: In many cross-coupling reactions, the oxidative addition of the halide to the Pd(0) center is the turnover-determining step. researchgate.net However, depending on the specific ligands and substrates, transmetalation or reductive elimination can also be rate-limiting.

Computational Support for Mechanistic Postulations

Density Functional Theory (DFT) calculations have become an indispensable tool for corroborating and refining proposed reaction mechanisms. libretexts.org

Sonogashira Coupling: Computational studies have been used to calculate the energy barriers for each step in the catalytic cycles (oxidative addition, transmetalation, reductive elimination). researchgate.net These calculations support the generally accepted tandem Pd/Cu mechanism and have also been used to explore alternative pathways, such as a carbopalladation cycle or mechanisms for copper-free variants. libretexts.orgnih.gov

Photoredox Catalysis: For photoredox reactions, DFT can be used to model the properties of the photocatalyst's excited state, calculate the redox potentials of the species involved, and assess the feasibility of proposed HAT or SET steps. researchgate.net Calculations can also rationalize the reactivity and selectivity of the generated radical intermediates, for instance, by evaluating the energy profile of the radical addition/elimination cascade with different alkynylating agents. researchgate.net These computational insights help to rationalize experimental observations and guide the design of more efficient catalytic systems.

Advanced Spectroscopic and Spectrometric Characterization of Phenylethynyl Cyclododecane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule such as (Phenylethynyl)cyclododecane, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to unequivocally assign its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclododecane (B45066) ring.

The phenyl group protons would typically appear in the downfield region of the spectrum, between δ 7.0 and 7.6 ppm. These protons would likely present as a complex multiplet due to spin-spin coupling. Specifically, the ortho-protons (adjacent to the ethynyl (B1212043) substituent) are expected to be the most deshielded.

The protons of the large, flexible cyclododecane ring would produce a complex series of signals in the upfield region, generally between δ 1.2 and 2.5 ppm. The single proton on the carbon atom directly attached to the alkyne group (the methine proton) would be shifted further downfield compared to the other ring protons due to the deshielding effect of the adjacent triple bond. The remaining 22 methylene (B1212753) protons of the cyclododecane ring would likely overlap, creating a broad, complex multiplet that is characteristic of large cycloalkanes. chemicalbook.com For unsubstituted cyclododecane, these protons typically appear as a singlet or a narrow multiplet around δ 1.3-1.4 ppm due to the conformational flexibility and magnetic equivalence of the protons at room temperature. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and its Analogues

Proton Type Phenylacetylene (B144264) Cyclododecane This compound (Predicted)
Phenyl Protons 7.21-7.48 ppm (m) N/A ~7.2-7.5 ppm (m)
Acetylenic Proton 3.06 ppm (s) N/A N/A (Internal Alkyne)
Cyclododecane CH (α to alkyne) N/A N/A ~2.5-2.8 ppm (m)

Note: Data for analogues are sourced from spectral databases. Predicted values are estimations based on standard substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic, acetylenic, and aliphatic carbons.

The six carbons of the phenyl ring would resonate in the aromatic region, typically between δ 120 and 135 ppm. The carbon atom directly attached to the alkyne (the ipso-carbon) would be found at the lower field end of this range. Data for various phenylethynyl derivatives show these aromatic signals clearly. rsc.orgrsc.org

The two sp-hybridized carbons of the alkyne triple bond are highly characteristic and are expected to appear in the region of δ 80-95 ppm. acs.org These signals are often of lower intensity due to longer relaxation times.

The carbons of the cyclododecane ring would appear in the upfield aliphatic region. Unsubstituted cyclododecane shows a signal around δ 24.5 ppm. chemicalbook.com In the substituted structure, the methine carbon (CH) directly bonded to the alkyne would be shifted downfield, while the other methylene (CH₂) carbons would likely show several closely spaced signals due to slight differences in their chemical environments, though they may appear as a single broadened peak.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and its Analogues

Carbon Type Phenylacetylene Cyclododecane This compound (Predicted)
Acetylenic Carbons ~83.6 (C-H), ~81.8 (C-Ph) N/A ~80-95 ppm
Phenyl Carbons (ipso) ~122.9 ppm N/A ~123 ppm
Phenyl Carbons (o, m, p) ~128.4, 129.2, 132.2 ppm N/A ~128-132 ppm
Cyclododecane C (α to alkyne) N/A N/A ~35-40 ppm

Note: Data for analogues are sourced from spectral databases. Predicted values are estimations based on standard substituent effects.

Advanced Multi-Dimensional NMR Techniques for Structural Elucidation

To confirm the connectivity of this compound and unambiguously assign the ¹H and ¹³C signals, several multi-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between the methine proton on the cyclododecane ring and its adjacent methylene protons. It would also confirm the coupling patterns within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon signal to which it is directly attached. This would be crucial for assigning the specific ¹H and ¹³C signals of the cyclododecane ring and the phenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be vital in connecting the different fragments of the molecule. Key expected correlations would include:

Correlations from the phenyl protons to the acetylenic carbons.

Correlations from the methine proton of the cyclododecane ring to both acetylenic carbons.

Correlations from the methylene protons adjacent to the substitution site to the methine carbon and the acetylenic carbons.

These advanced techniques provide a comprehensive map of the molecular structure, confirming the attachment of the phenylethynyl group to the cyclododecane ring. ipb.ptsemanticscholar.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₂₀H₂₈) is 268.44 g/mol .

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which typically results in the formation of a molecular ion (M⁺˙) and extensive fragmentation.

Molecular Ion Peak (M⁺˙): A peak at m/z = 268 would be expected, corresponding to the intact molecular ion. This peak's intensity may vary depending on its stability.

Fragmentation Pattern: The fragmentation of this compound would likely involve pathways characteristic of both the cyclododecane and phenylethynyl moieties.

Cyclododecane Fragmentation: The large aliphatic ring is prone to fragmentation through the loss of successive alkyl radicals (e.g., C₂H₄, C₃H₆). The mass spectrum of cyclododecane itself shows a characteristic pattern of fragment ions separated by 14 mass units (CH₂). nist.gov

Phenylethynyl Fragmentation: The phenylethynyl portion can lead to characteristic fragments. The fragmentation of phenylacetylene shows a strong molecular ion at m/z = 102 and fragments corresponding to the loss of acetylene. rsc.orgchemicalbook.comresearchgate.net A prominent fragment in the spectrum of this compound might be the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, or a related phenylethynyl cation. Cleavage at the bond between the ring and the alkyne could also generate significant fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique typically used for polar and thermally labile molecules. Analyzing a nonpolar hydrocarbon like this compound with ESI presents a challenge, as it lacks functional groups that are easily protonated or deprotonated. utwente.nl

However, ionization might be achieved through several mechanisms:

Adduct Formation: In the presence of certain cations in the solvent (e.g., Na⁺ or K⁺), it may be possible to observe adduct ions such as [M+Na]⁺ or [M+K]⁺.

Radical Ion Formation: Under specific solvent and voltage conditions, ESI can induce the formation of radical molecular ions (M⁺˙), which has been demonstrated for polyaromatic hydrocarbons. nih.gov Solvents that lack a proton donor can help preserve radical ions formed at the metal-solution interface of the ESI capillary. nih.gov

Alternative Ionization: For nonpolar compounds, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more effective than ESI and would be suitable alternative techniques for generating ions from this compound with less fragmentation than EI. acs.org

Chromatographic Methods in Analytical and Preparative Chemistry (e.g., Column Chromatography)

Chromatographic techniques are indispensable in the synthesis and characterization of "this compound" and its analogues, serving both for the purification of the final product and for the in-process monitoring of the reaction progress. The primary goal of preparative chromatography in this context is to isolate the desired compound from unreacted starting materials, catalysts, and potential side-products with a high degree of purity. Analytical chromatography, on the other hand, is employed to assess the purity of the isolated compound and to optimize separation conditions.

The separation principle underlying chromatography relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a molecule like "this compound", which possesses a large non-polar cyclododecane ring and a somewhat more polar phenylethynyl group, column chromatography over silica (B1680970) gel is a commonly employed method for purification.

Column Chromatography

For the preparative scale purification of "this compound", flash column chromatography is a suitable and efficient method. orgsyn.org This technique utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent or a mixture of solvents. The choice of the eluent system is critical for achieving good separation. Given the predominantly non-polar nature of "this compound", a non-polar mobile phase is a logical starting point. A typical approach would involve using a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane.

The separation is based on the polarity of the compounds in the mixture. The non-polar "this compound" will have a weaker interaction with the polar silica gel stationary phase and will therefore elute faster with a less polar mobile phase. In contrast, more polar impurities will be retained more strongly on the column and will require a more polar eluent to be eluted. Gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective in separating compounds with a wider range of polarities. orgsyn.org

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. researchgate.net The fractions are then combined, and the solvent is removed under reduced pressure to yield the pure "this compound".

Illustrative Data for Column Chromatography Purification

The following table represents a hypothetical purification of "this compound" from a reaction mixture using column chromatography.

EntryCompoundRetention Factor (Rf)Eluent System (Hexane:Ethyl Acetate)Outcome
1Starting Material (e.g., Iodocyclododecane)0.8598:2Impurity
2This compound0.6098:2Isolated Product
3By-product (e.g., Diphenylacetylene)0.7598:2Impurity
4Polar Impurity0.1098:2Retained on column

This table is for illustrative purposes and represents typical expected values.

High-Performance Liquid Chromatography (HPLC)

For analytical purposes, High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity compared to standard column chromatography. evotec.comlcms.cz Both normal-phase and reversed-phase HPLC can be utilized for the analysis of "this compound". In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). In this setup, the non-polar "this compound" would be strongly retained, and its retention time would be sensitive to the exact composition of the mobile phase.

HPLC is invaluable for determining the purity of the final product with high accuracy. The area under the peak corresponding to "this compound" in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity.

Representative HPLC Analysis Data

The following table provides a hypothetical representation of an HPLC analysis of a purified sample of "this compound".

Peak No.Retention Time (min)Peak Area (%)Assignment
12.540.8Minor Impurity
28.7299.1This compound
310.150.1Trace Impurity

This table is for illustrative purposes and represents typical expected values for a highly pure sample.

Computational and Theoretical Chemistry Studies of Phenylethynyl Cyclododecane

Quantum Chemical Investigations of Electronic Structure

Quantum chemistry, a field that applies quantum mechanics to chemical systems, is fundamental to understanding the electronic structure of (Phenylethynyl)cyclododecane. consensus.appspbu.ru Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its molecular orbitals and electron distribution. consensus.app

The electronic structure of this compound is characterized by two main components: the saturated cyclododecane (B45066) ring and the conjugated phenylethynyl group. The cyclododecane moiety consists primarily of sp³ hybridized carbon atoms, forming a flexible aliphatic ring. libretexts.org In contrast, the phenylethynyl group features a system of delocalized π-electrons across the aromatic phenyl ring and the sp-hybridized carbon atoms of the alkyne triple bond. libretexts.orgmasterorganicchemistry.com

Quantum chemical calculations focus on the interaction between these two components. Key areas of investigation include the extent of π-electron conjugation and the electronic influence of the bulky, flexible cyclododecyl group on the rigid phenylethynyl rod. researchgate.net Calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's electronic excitation energy and chemical reactivity. A smaller gap typically indicates a molecule that is more easily polarized and more reactive.

Theoretical studies on related p-phenylethynyl compounds have shown that the choice of computational method and basis set is crucial for accurately evaluating the strength of π-electron conjugation. researchgate.net Similar investigations on this compound would elucidate how the large alkyl ring perturbs the electronic properties of the π-system.

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data typical of quantum chemical calculations for illustrative purposes.

Property Calculated Value Description
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.
LUMO Energy -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap 5.3 eV Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying molecular properties and reactivity due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT calculations determine the electronic structure based on the electron density rather than the complex many-electron wavefunction, making it suitable for larger molecules like this compound. mdpi.com

DFT is widely used to calculate a variety of chemical reactivity descriptors. nih.govmdpi.com These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), help predict how a molecule will interact with other reagents. mdpi.commdpi.com

Key reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, DFT studies can predict the most likely sites for electrophilic and nucleophilic attack. The π-system of the phenylethynyl group is electron-rich, making it a probable site for attack by electrophiles. Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint specific atoms within the molecule that are most susceptible to attack. mdpi.com For instance, calculations would likely show the terminal alkyne carbon and specific positions on the phenyl ring to be highly reactive. researchgate.net

Table 2: DFT-Calculated Global Reactivity Descriptors for this compound This table presents hypothetical data derived from DFT calculations for illustrative purposes.

Descriptor Formula Calculated Value (eV) Interpretation
Ionization Potential (I) I ≈ -EHOMO 6.5 Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO 1.2 Energy released when an electron is added.
Chemical Potential (μ) μ = -(I+A)/2 -3.85 Indicates the tendency of electrons to escape.
Chemical Hardness (η) η = (I-A)/2 2.65 A measure of resistance to charge transfer.

Molecular Modeling of Conformational Preferences

Molecular modeling, particularly using molecular mechanics (MM) force fields, is the primary tool for exploring the conformational landscape of flexible molecules. nih.govsemanticscholar.org These methods are computationally less demanding than quantum chemical calculations, allowing for the rapid evaluation of the energies of thousands of potential conformers. nih.gov

The conformational analysis of cyclododecane itself is complex, with several low-energy conformers, such as the square-like chemrxiv.org conformation, being identified. semanticscholar.org The attachment of the rigid and bulky phenylethynyl substituent introduces further steric constraints, influencing the preferred geometry of the cyclododecane ring. Computational studies would involve a systematic search of the conformational space to identify the global energy minimum and other low-energy structures. khanacademy.org This process typically involves techniques like dihedral driver calculations or molecular dynamics simulations to ensure a thorough exploration of possible shapes. nih.gov The results of such a study would provide the relative populations of different conformers at a given temperature, offering a complete picture of the molecule's structural dynamics.

Table 3: Calculated Relative Energies of this compound Conformers This table presents hypothetical data from a molecular mechanics conformational search for illustrative purposes.

Conformer Point Group Symmetry (of ring) Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
A (Global Minimum) C₂ 0.00 75.4
B Cₛ 0.85 16.5
C C₁ 1.50 5.1

Reaction Energy Profiles and Transition State Analysis

A key feature of a reaction energy profile is the transition state, which is the highest energy point along the reaction coordinate between reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov

For this compound, a relevant reaction to study computationally would be the addition of a radical to the alkyne triple bond, a common reaction for alkynes. researchgate.net Theoretical calculations, often using DFT, can be employed to:

Optimize the geometries of the reactants, products, and any intermediates.

Locate the transition state structure connecting them.

For example, in the reaction of the phenylethynyl radical with allene, computational studies have identified multiple possible products and the transition states leading to them, successfully matching calculated reaction energies with experimental data. A similar analysis for a reaction involving this compound would provide a detailed mechanistic understanding, predicting which reaction pathways are most favorable and at what rates they are likely to occur.

Table 4: Calculated Energies for a Hypothetical Reaction Pathway Reaction: this compound + H• → Adduct Intermediate This table presents hypothetical energy data for illustrative purposes.

Species Description Relative Energy (kcal/mol)
Reactants This compound + H• 0.0
Transition State Structure where H• is partially bonded +5.2
Intermediate Covalent adduct after H• addition -25.8
Calculated Parameter Value (kcal/mol) Description
Activation Energy (Ea) +5.2 The energy barrier for the forward reaction.

Structural Diversification and Functionalization of Phenylethynyl Cyclododecane Scaffolds

Synthesis and Investigation of Alkynyl-Substituted Cyclododecane (B45066) Derivatives

The synthesis of (Phenylethynyl)cyclododecane and its derivatives typically commences from the readily available cyclododecanone (B146445). A common and effective method involves the nucleophilic addition of a metalated alkyne, such as lithium phenylacetylide, to the carbonyl group of cyclododecanone. This reaction yields a tertiary alcohol, 1-(phenylethynyl)cyclododecan-1-ol. Subsequent dehydroxylation of this intermediate would lead to the formation of this compound, though this step can sometimes be challenging.

Further diversification of the alkynyl moiety can be achieved through cross-coupling reactions. For instance, Sonogashira coupling of an ethynylcyclododecane with various aryl halides allows for the introduction of a wide range of substituted phenyl groups. This method provides a versatile route to a library of derivatives with tailored electronic and steric properties. The general synthetic scheme is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Reaction scheme showing the synthesis of this compound derivatives from cyclododecanone.

A general reaction scheme illustrating the synthesis of this compound derivatives starting from cyclododecanone. This involves the addition of an acetylide to the ketone, followed by potential dehydroxylation and further functionalization via cross-coupling reactions.

The investigation of these derivatives often involves spectroscopic analysis to understand their conformational behavior. The large cyclododecane ring can adopt multiple low-energy conformations, and the introduction of the rigid phenylethynyl group can influence this conformational landscape. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are employed to study these structural nuances.

Introduction of Quaternary Carbon Centers in Ethynylcyclododecanes

The creation of all-carbon quaternary centers is a significant challenge in organic synthesis, yet it offers a powerful tool for introducing structural complexity. wikipedia.org In the context of ethynylcyclododecanes, a quaternary carbon can be installed at the point of attachment of the phenylethynyl group to the cyclododecane ring. This is inherently achieved in the synthesis of the precursor, 1-(phenylethynyl)cyclododecan-1-ol, where the carbinol carbon is a quaternary center.

Further functionalization to create additional quaternary centers on the cyclododecane ring can be envisioned through various modern synthetic methodologies. rsc.orgchemrxiv.org For example, transition-metal-catalyzed C-H activation could potentially be used to introduce substituents at positions adjacent to the phenylethynyl group. Another approach involves the alkylation of enolates derived from substituted cyclododecanones prior to the introduction of the phenylethynyl moiety. The formation of chiral quaternary centers represents a particularly interesting synthetic challenge that can be addressed using asymmetric synthesis strategies. rsc.org

The presence of quaternary carbons significantly impacts the local steric environment of the molecule, which can in turn influence its reactivity and physical properties. The table below summarizes some potential methods for introducing quaternary carbon centers in the synthesis of this compound derivatives.

Method Description Potential Outcome
Nucleophilic AdditionAddition of organometallic reagents (e.g., organolithiums, Grignard reagents) to a ketone precursor.Formation of a tertiary alcohol with a quaternary carbon center.
Asymmetric AlkylationEnantioselective alkylation of an enolate derived from a cyclododecanone derivative.Introduction of a chiral quaternary center on the cyclododecane ring.
C-H ActivationTransition-metal-catalyzed functionalization of a C-H bond on the cyclododecane ring.Direct installation of a substituent, potentially creating a quaternary center.
Cycloaddition ReactionsReactions such as the Diels-Alder or [2+2] cycloadditions with a cyclododecene (B75492) derivative.Formation of a new ring system containing quaternary carbons.

Cyclododecane Ring Modifications and Their Synthetic Implications

One common modification is ring-opening metathesis polymerization (ROMP) of a cyclododecene derivative, which can be used to synthesize polymers with phenylethynyl side chains. Conversely, ring-closing metathesis (RCM) can be employed to create bicyclic systems from appropriately substituted cyclododecane precursors.

Oxidation of the cyclododecane ring can introduce functional groups such as hydroxyls, ketones, or carboxyl groups, which can then be used for further synthetic elaborations. For example, oxidation of cyclododecane can yield cyclododecanone, a key starting material. researchgate.net Halogenation of the cyclododecane ring provides another handle for functionalization, allowing for subsequent substitution or elimination reactions. algoreducation.com

These modifications have significant synthetic implications, enabling the creation of complex molecular architectures based on the cyclododecane scaffold. The functionalized derivatives can serve as building blocks for supramolecular chemistry, materials science, and medicinal chemistry.

Exploration of Substituent Effects on Reactivity and Spectroscopic Signatures

The electronic nature of substituents on the phenyl ring of the phenylethynyl group can have a profound impact on the reactivity and spectroscopic properties of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the alkyne and the aromatic ring.

These electronic perturbations can influence the reactivity of the alkyne in reactions such as cycloadditions or nucleophilic additions. For instance, an EWG would render the alkyne more electrophilic and thus more susceptible to attack by nucleophiles.

Spectroscopically, these substituents can cause shifts in the absorption and emission spectra of the molecule. beilstein-journals.org This is particularly relevant for applications in materials science, where the photophysical properties of a molecule are of key interest. The introduction of different substituents allows for the fine-tuning of these properties. nih.govaip.org A summary of the expected effects of different substituents is presented in the table below.

Substituent Type Examples Effect on Phenyl Ring Effect on Alkyne Potential Spectroscopic Shift
Electron-Donating-OCH₃, -N(CH₃)₂Increases electron densityIncreases electron densityBathochromic (red) shift in absorption/emission
Electron-Withdrawing-NO₂, -CN, -CF₃Decreases electron densityDecreases electron densityHypsochromic (blue) shift in absorption/emission
Halogens-F, -Cl, -BrInductively withdrawing, mesomerically donatingModest electronic effectCan influence intersystem crossing and fluorescence quantum yield

Academic Exploration of Phenylethynyl Cyclododecane in Materials Science Contexts

Role of (Phenylethynyl)cyclododecane as a Monomer in Polymerization Studies

This compound's primary role as a monomer stems from the reactivity of its terminal alkyne. The phenylethynyl group is known to undergo thermal polymerization, a process that is highly valuable in the formation of thermosetting polymers. Upon heating, typically at temperatures ranging from 250°C to over 400°C, the ethynyl (B1212043) group can undergo complex reactions without the release of volatile byproducts. This is a significant advantage in the processing of high-performance polymers, as it minimizes the formation of voids in the final material.

The polymerization of phenylethynyl-containing monomers is understood to proceed through a free-radical mechanism. The reaction is initiated by the thermal cleavage of the ethynyl bond, leading to the formation of radical species. These radicals can then propagate through several pathways, including:

Chain Extension: Linear addition of monomers to form polyene-like structures.

Branching and Cross-linking: Reactions between growing polymer chains and other monomers or chains, leading to the formation of a three-dimensional network.

Cyclization: Intramolecular or intermolecular reactions that can form aromatic rings and other cyclic structures, contributing to the rigidity of the cured resin.

The large cyclododecane (B45066) group in this compound would likely have a significant impact on the polymerization process and the properties of the resulting polymer. The bulky nature of this aliphatic ring would introduce considerable steric hindrance, which could influence the kinetics of the polymerization and the final architecture of the polymer network. Furthermore, the cyclododecane moiety would be expected to enhance the solubility of the monomer and the resulting polymer in organic solvents, a common challenge with rigid-rod polymers. The incorporation of such a large, flexible, non-polar group could also lower the glass transition temperature (Tg) of the polymer compared to analogous polymers made from monomers without the cyclododecyl group.

A hypothetical study of the polymerization of this compound might involve the parameters outlined in the following table, based on typical conditions for phenylethynyl-terminated monomers.

ParameterValue/ConditionRationale
Monomer This compoundReactive phenylethynyl group for thermal polymerization and a bulky cyclododecane group to influence properties.
Initiator Thermal (self-initiated)The phenylethynyl group can polymerize upon heating without the need for an external initiator.
Polymerization Temperature 250-400°CTypical range for the thermal curing of phenylethynyl groups. ecust.edu.cnnih.gov
Curing Time 1-8 hoursSufficient time to allow for chain extension, branching, and cross-linking to form a stable network. nih.govmdpi.com
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent oxidative side reactions at high temperatures.

Investigation of its Utility as a Building Block for Advanced Macromolecular Architectures

The unique structure of this compound, with a rigid, reactive group and a bulky, flexible group, makes it an interesting candidate for the construction of advanced macromolecular architectures. The ability to control the arrangement of different monomer units is key to designing polymers with specific functions and properties.

The presence of the large cyclododecane group could be leveraged to create polymers with intrinsic microporosity. The inefficient packing of polymer chains due to the steric hindrance of the bulky side groups could lead to the formation of free volume within the material. Such polymers, often referred to as Polymers of Intrinsic Microporosity (PIMs), have potential applications in gas separation and storage.

Furthermore, this compound could be used in copolymerizations with other monomers to create materials with a combination of properties. For example, copolymerizing it with a more rigid, planar monomer could result in a polymer that balances processability and high thermal stability. The cyclododecane groups would act as "solubilizing" and "flexibilizing" agents within the polymer backbone.

The design of hyperbranched or dendritic polymers could also be envisioned. While this compound itself is a linear monomer, its incorporation into systems with multifunctional monomers could lead to complex, three-dimensional architectures. The cyclododecane units would be located at the periphery of these structures, influencing their solubility and intermolecular interactions.

The following table outlines potential macromolecular architectures that could be synthesized using this compound and the rationale for its utility.

Macromolecular ArchitectureRationale for using this compoundPotential Properties
Linear Homopolymer The bulky cyclododecane side groups would prevent close chain packing.Increased solubility, lower Tg, potential for microporosity.
Random Copolymer Incorporation of the cyclododecane moiety to improve the processability of rigid polymers.Tailorable thermal and mechanical properties, enhanced solubility.
Block Copolymer Creation of blocks with distinct properties (e.g., a rigid block and a flexible, soluble block).Potential for self-assembly into ordered nanostructures.
Hyperbranched Polymer Use as a peripheral unit to control the solubility and intermolecular interactions of the hyperbranched structure.High solubility, low solution viscosity, numerous chain ends for further functionalization.

Research into Structured Materials Incorporating Phenylethynyl Moieties

The thermal curing of the phenylethynyl group leads to the formation of a highly cross-linked, rigid network structure. mdpi.com Materials derived from monomers containing this moiety are known for their excellent thermal and oxidative stability, high mechanical strength, and good dielectric properties. These characteristics make them suitable for use in demanding environments, such as in the aerospace and microelectronics industries.

Research in this area would focus on characterizing the thermo-mechanical properties of the cured this compound polymer. Techniques such as Differential Scanning Calorimetry (DSC) would be used to determine the glass transition temperature (Tg) and the curing exotherm, while Thermogravimetric Analysis (TGA) would assess the thermal stability of the material. Dynamic Mechanical Analysis (DMA) would provide information on the modulus and damping properties of the cured network.

The table below summarizes the expected properties of a structured material derived from the polymerization of this compound, based on data from related phenylethynyl-based thermosets.

PropertyExpected CharacteristicRationale
Curing Mechanism Addition polymerization via the phenylethynyl group.Forms a cross-linked network without the evolution of volatiles. ecust.edu.cn
Glass Transition Temperature (Tg) Moderately high, but lower than fully aromatic systems.The flexible cyclododecane group would lower the Tg.
Thermal Stability (TGA) High, with decomposition temperatures likely above 400°C.The cross-linked aromatic network provides excellent thermal stability.
Mechanical Properties High modulus and strength, potentially with improved toughness.The rigid network provides strength, while the aliphatic group may enhance ductility.
Dielectric Constant Lower than fully aromatic polyimides.The non-polar, aliphatic cyclododecane group would reduce the dielectric constant.
Solvent Resistance Excellent after curing.The highly cross-linked nature of the thermoset prevents dissolution. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.